molecular formula C₂₂H₂₉N₃O₃S₂.HCl B560176 FTI 277 HCl CAS No. 180977-34-8

FTI 277 HCl

Cat. No. B560176
CAS RN: 180977-34-8
M. Wt: 484.07
InChI Key: PIAFFJUUNXEDEW-PXPMWPIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FTI-277 HCl is an inhibitor of farnesyl transferase (FTase), a highly potent Ras CAAX peptidomimetic . It antagonizes both H- and K-Ras oncogenic signaling . FTI-277 HCl can inhibit hepatitis delta virus (HDV) infection .


Molecular Structure Analysis

The molecular formula of FTI-277 HCl is C22H30ClN3O3S2 . Its molecular weight is 484.07 . The chemical name is (Z)-5-((®-2-amino-3-mercaptopropyl)amino)-N-((S)-1-methoxy-4-(methylthio)-1-oxobutan-2-yl)-[1,1’-biphenyl]-2-carbimidic acid hydrochloride .


Physical And Chemical Properties Analysis

FTI-277 HCl has a molecular weight of 484.07 and a molecular formula of C22H30ClN3O3S2 . It is soluble in water with ultrasonic, DMSO, and EtOH .

Scientific Research Applications

  • Blocking Oncogenic Ras Signaling : FTI-277 HCl effectively inhibits the Ras farnesyltransferase, which is crucial for Ras-induced malignant transformation. It selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes, thereby preventing the activation of the MAPK cascade (Lerner et al., 1995).

  • Inhibiting Growth Factor- and Adhesion-Dependent Survival Pathways : FTI-277 was found to inhibit the phosphatidylinositol 3-OH kinase (PI 3-kinase)/AKT2-mediated growth factor- and adhesion-dependent survival pathways, inducing apoptosis in cancer cells. This highlights its potential as an anti-cancer agent (Jiang et al., 2000).

  • Enhancing Efficacy of Other Cancer Therapies : FTI-277 enhances the efficacy of tamoxifen in inhibiting the proliferation of estrogen-dependent MCF-7 cell line, indicating its potential in combination therapies for treating estrogen receptor-positive breast tumors (Dalenc et al., 2005).

  • Effect on Drug Absorption and Supersaturation : In a pharmacological context, the compound has been studied for its effects on drug absorption. It was demonstrated that supersaturation can significantly enhance the solubility-limited absorption of drugs, with implications for drug formulation technologies (Takano et al., 2010).

  • Inhibiting Prenylation of Oncogenic K-Ras : It has been shown that FTI-277 inhibits the prenylation of oncogenic K-Ras in human tumor cell lines, suggesting a potential therapeutic application in cancers where K-Ras is implicated (Lerner et al., 1997).

  • Radiosensitizing Effect : FTI-277 also exhibits a radiosensitizing effect, specifically in cells expressing the 24-kDa isoform of FGF2, which indicates its potential use in radiotherapy for certain types of tumors (Cohen-Jonathan et al., 1999).

  • Enhancing Apoptosis in Myeloma Tumor Cells : The compound has been found effective in inducing apoptosis and inhibiting growth in drug-resistant myeloma tumor cells, offering a new approach to treat multiple myeloma (Bolick et al., 2003).

Safety and Hazards

FTI-277 HCl is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

One relevant paper discusses the effects and mechanisms of FTI-277 inhibiting the proliferation of myeloid leukemia cells and enhancing apoptosis induced by arsenic trioxide . The study found that FTI-277 exerts proliferation inhibition on myeloid leukemia cells by inhibiting constitutive ERK/MAPK activation and resulting in a G2/M block .

Biochemical Analysis

Biochemical Properties

FTI 277 HCl acts as a potent inhibitor of the enzyme farnesyltransferase, which is responsible for the post-translational modification of proteins, including the Ras proteins . This inhibition disrupts the normal function of these proteins, affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit cell growth and induce apoptosis in various cell types . It has also been found to inhibit the migration and invasion of cells in a time- and dose-dependent manner . Furthermore, this compound can inhibit hepatitis delta virus (HDV) infection .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of farnesyltransferase, leading to the disruption of Ras protein processing . This results in the accumulation of inactive Ras-Raf complexes in the cytoplasm, thereby blocking oncogenic Ras signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, treatment with this compound has been shown to lead to a significant decrease in the survival of radioresistant cells . The effect of this compound is accompanied by a stimulation of postmitotic cell death and a reduction in G2/M-phase arrest in both cell types .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in inhibiting viremia in mice infected with hepatitis delta virus . The effectiveness of this compound in these models is dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein farnesylation, a key process in the post-translational modification of proteins . By inhibiting farnesyltransferase, this compound disrupts this pathway, affecting the function of proteins such as Ras .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with farnesyltransferase, which is typically located in the cytoplasm . By inhibiting this enzyme, this compound may affect the localization of the proteins it modifies .

properties

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAFFJUUNXEDEW-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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